2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole
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Description
The compound “2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole” is a derivative of pyrrole . Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One of the common methods is the Hantzsch Pyrrole Synthesis, which is the chemical reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones to give substituted pyrroles . Another approach includes the synthesis of various 2,5-bis (guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .Molecular Structure Analysis
Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system . Looking at the HOMO of pyrrole, the lobes are much bigger at the 2- and 5- positions, indicating that the reactions are most likely to take place at these positions .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of −3.8 .Safety and Hazards
Future Directions
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrrole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Properties
IUPAC Name |
2-(3-phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-8-16(9-3-1)18-11-5-10-17-12-14-6-4-7-15(14)13-17/h1-3,8-9,14-15H,4-7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAPYEFHIBOOAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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